

# ALK4290 dihydrochloride combination therapy studies

Author: BenchChem Technical Support Team. Date: December 2025



An Objective Comparison of **ALK4290 Dihydrochloride** and Other Targeted Therapies in Clinical Development

In the landscape of targeted therapies, researchers often seek compounds with the potential for synergistic effects in combination regimens. This guide provides a comparative overview of **ALK4290 dihydrochloride** and, as a pertinent alternative in the oncology space, TP-0903 (dubermatinib), based on available preclinical and clinical study data. While ALK4290 has been primarily investigated for age-related macular degeneration, TP-0903 has been the subject of extensive cancer combination therapy research.

#### **ALK4290 Dihydrochloride (AKST4290)**

ALK4290 is an orally administered inhibitor of C-C chemokine receptor type 3 (CCR3).[1][2] Its mechanism of action involves blocking the activity of eotaxin, an immunomodulatory protein that increases with age and is implicated in inflammatory and neovascular processes.[2]

## Clinical Studies in Wet Age-Related Macular Degeneration (wAMD)

Clinical trials have evaluated ALK4290 as a monotherapy for wAMD. Two Phase 2a studies, AKST4290-201 (for treatment-naïve wAMD) and AKST4290-202 (for wAMD refractory to anti-VEGF therapy), have reported safety and efficacy data.[2]

Data Presentation: ALK4290 in wAMD



| Study        | Patient Population      | Treatment                                 | Key Outcomes                                                                                                                              |
|--------------|-------------------------|-------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------|
| AKST4290-201 | Newly diagnosed<br>wAMD | 800 mg ALK4290 daily<br>for 6 weeks       | Mean improvement in<br>Best-Corrected Visual<br>Acuity (BCVA) of +7.0<br>letters; 82.8% of<br>patients had stable or<br>improved BCVA.[3] |
| AKST4290-202 | Refractory wAMD         | 400 mg ALK4290<br>twice daily for 6 weeks | Mean BCVA improvement of +2 letters from baseline; 72% of subjects maintained or improved their BCVA. [1]                                 |

Experimental Protocols: Phase 2a wAMD Studies

The studies were prospective, multicenter, open-label trials.[3] Patients self-administered AKST4290 orally.[3] The primary endpoint was the mean change in BCVA from baseline to the end of the treatment period.[3] Safety and tolerability were also assessed.[1][3]

Mandatory Visualization: ALK4290 wAMD Study Workflow





Click to download full resolution via product page

Caption: Workflow of Phase 2a clinical trials for ALK4290 in wAMD.

# TP-0903 (Dubermatinib): An Alternative in Combination Cancer Therapy

TP-0903, also known as dubermatinib, is a potent and selective inhibitor of the AXL receptor tyrosine kinase.[4][5] AXL is a key driver of tumor cell plasticity, therapy resistance, and



metastasis.[6][7] TP-0903 has shown promise in preclinical and clinical studies, particularly in combination with other anticancer agents.

#### **Combination Therapy Studies in Pancreatic Cancer**

Preclinical studies have demonstrated that TP-0903, alone or in combination with gemcitabine and/or an anti-PD1 antibody, has anti-tumor and anti-metastatic effects in mouse models of pancreatic ductal adenocarcinoma (PDA), leading to increased survival.[6][7]

Data Presentation: TP-0903 in Pancreatic Cancer (Preclinical)

| Treatment Group       | Median Survival (days) | Tumor Weight Reduction                |
|-----------------------|------------------------|---------------------------------------|
| Vehicle               | 72                     | -                                     |
| TP-0903               | 78                     | Significant                           |
| Gemcitabine           | 89.5                   | Significant                           |
| TP-0903 + Gemcitabine | 92.5                   | More effective than gemcitabine alone |

Data from orthotopic KPfC mouse model.[7]

Experimental Protocols: Pancreatic Cancer Mouse Model

Orthotopic implantation of KPfC or KPC cancer cells into C57BL/6 mice was performed.[7][8] Treatment was initiated 7-10 days post-injection.[7][8] Dosages included TP-0903 (25 mg/kg, oral gavage), gemcitabine (25 mg/kg, intraperitoneal), and anti-PD1 antibody (5 mg/kg, intraperitoneal).[7][8]

# Combination Therapy Studies in Acute Myeloid Leukemia (AML)

A phase 1b/2 clinical trial (NCT03013998) is evaluating TP-0903 in combination with decitabine for newly diagnosed AML patients aged 60 years or older with TP53 mutations and/or complex karyotypes.[9]





Data Presentation: TP-0903 + Decitabine in AML (Phase 1b)

| Response                                                                                                             | Percentage of Patients |
|----------------------------------------------------------------------------------------------------------------------|------------------------|
| Complete Remission (CR) / CR with incomplete hematologic recovery (CRh) / CR with incomplete platelet recovery (CRi) | 37.5%                  |
| Minimal Residual Disease (MRD) Negative<br>Status (among CR/CRh/CRi)                                                 | 66%                    |
| Morphologic Leukemia-Free State (MLFS)                                                                               | 6%                     |
| Stable Disease                                                                                                       | 37.5%                  |

Initial results from dose level 1.[9]

Experimental Protocols: AML Phase 1b/2 Study

Patients in the phase 1b portion received TP-0903 (37 mg/day) orally for 21 days of a 28-day cycle, in combination with intravenous decitabine (20 mg/m²) for the first 10 days.[9]

# Combination Therapy Studies in Chronic Lymphocytic Leukemia (CLL)

A Phase 1/2 study (NCT03572634) is investigating TP-0903 as a monotherapy and in combination with ibrutinib in patients with previously treated CLL.[10] In the combination arm, patients receive a starting dose of 20 mg of TP-0903 orally once daily, along with their prior stable dose of ibrutinib.[10]

Mandatory Visualization: AXL Signaling Pathway and TP-0903 Inhibition





Click to download full resolution via product page

Caption: AXL signaling pathway and the inhibitory action of TP-0903.

Mandatory Visualization: TP-0903 Combination Therapy Trial Workflow





Click to download full resolution via product page

Caption: Generalized workflow for TP-0903 combination therapy clinical trials.

## **Comparison and Conclusion**

The available data indicates that ALK4290 and TP-0903 are distinct therapeutic agents investigated for different indications. ALK4290 has shown potential as an oral monotherapy for wAMD, a disease driven by inflammation and neovascularization. In contrast, TP-0903 is a



kinase inhibitor with a clear rationale for use in combination therapies for various cancers, where it targets the AXL pathway to overcome drug resistance and inhibit metastasis.

For researchers in oncology, the preclinical and early clinical data for TP-0903 in combination with chemotherapy, targeted therapy, and immunotherapy suggest a promising avenue for further investigation. The ability of TP-0903 to sensitize tumors to other treatments highlights its potential to improve outcomes in difficult-to-treat cancers. Future studies will be crucial to fully elucidate the efficacy and safety of these combination regimens in larger patient populations.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. join.hcplive.com [join.hcplive.com]
- 2. Alkahest Announces Positive Top-Line Data from Two Phase 2a Studies of AKST4290 in Individuals with Wet Age-Related Macular Degeneration BioSpace [biospace.com]
- 3. SAFETY AND THERAPEUTIC EFFECTS OF ORALLY ADMINISTERED AKST4290 IN NEWLY DIAGNOSED NEOVASCULAR AGE-RELATED MACULAR DEGENERATION PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Facebook [cancer.gov]
- 6. AXL Inhibitor TP-0903 Reduces Metastasis and Therapy Resistance in Pancreatic Cancer
   PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. AXL inhibitor TP-0903 reduces metastasis and therapy resistance in pancreatic cancer -PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ascopubs.org [ascopubs.org]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [ALK4290 dihydrochloride combination therapy studies].
   BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b10860155#alk4290-dihydrochloride-combination-therapy-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com